molecular formula C16H12ClN3O3S B2856487 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 865181-22-2

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2856487
CAS No.: 865181-22-2
M. Wt: 361.8
InChI Key: AONXYKCHLCZQBB-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic benzothiazole-acetamide derivative designed for medicinal chemistry and neuroscience research. This compound is of significant interest in the investigation of neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD) . The structure incorporates a benzothiazole core, a scaffold frequently explored in the development of modulators for central nervous system targets . Its specific structural features suggest potential for interacting with key enzymatic targets involved in neurodegeneration. Compounds with similar acetamide and benzothiazole motifs have been reported to exhibit inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) . Inhibition of these enzymes is a well-established therapeutic strategy to mitigate the symptoms and progression of neurodegenerative conditions . The prop-2-yn-1-yl (propargyl) group is a notable structural element often associated with enhanced pharmacological activity and selectivity for certain neurological targets. The precise mechanism of action for this specific compound is an area of active investigation, and researchers are encouraged to validate its activity against their intended biological targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h1,3-4,8H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONXYKCHLCZQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the prop-2-yn-1-yl group: This step may involve alkylation reactions using propargyl bromide or similar reagents.

    Formation of the acetamide moiety: This can be achieved by reacting the intermediate with 2,5-dioxopyrrolidin-1-yl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions could target the benzo[d]thiazole ring or the acetamide moiety, potentially leading to the formation of amines or reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while substitution could introduce various functional groups into the benzo[d]thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, benzo[d]thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for biological studies and drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and biological activity make them versatile for various applications.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, benzo[d]thiazole derivatives exert their effects by interacting with cellular proteins, enzymes, or DNA. They may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Benzothiazole Substituents

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide () shares the benzothiazole-acetamide scaffold but differs in substituents:

Feature Target Compound Compound
Position 3 Prop-2-yn-1-yl (propargyl) Ethyl group
Position 4/6 Chloro at position 6 4,6-Difluoro
Electronic Effects Strong electron-withdrawing (Cl) Moderate electron-withdrawing (F)
Reactivity Propargyl enables click chemistry Ethyl offers steric bulk

Key Implications :

  • Chloro vs. fluoro substituents : Chloro’s stronger electron-withdrawing nature could reduce electron density on the benzothiazole ring, affecting binding to biological targets or catalytic activity.
Acetamide Derivatives with Heterocyclic Variations

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) () share the acetamide moiety but feature a triazole-naphthalene system instead of benzothiazole:

Feature Target Compound Triazole-Naphthalene Analogs (6a–m)
Core Structure Benzothiazole Triazole-naphthalene
Synthesis Likely condensation or cycloaddition Copper-catalyzed 1,3-dipolar cycloaddition
Functional Groups 2,5-Dioxopyrrolidinyl, propargyl Naphthyloxy-methyl, nitro substituents
Spectroscopy Expected C=O stretch ~1670–1680 cm⁻¹ Observed C=O: 1671–1682 cm⁻¹ (IR)

Key Implications :

  • The benzothiazole core in the target compound may confer greater planarity and π-stacking capability compared to triazole-naphthalene systems, influencing interactions with enzymes or receptors.
  • Both classes exhibit strong C=O stretches (~1670–1682 cm⁻¹), suggesting similar electronic environments for the acetamide group .
Stereochemical Considerations

The (Z)-configuration of the target compound’s imine-like bond is critical for its spatial orientation. Pasteur’s foundational work on chirality () underscores that even minor stereochemical differences can drastically alter bioactivity. For example:

  • A compound’s (Z)-isomer may exhibit higher affinity for a target protein due to optimal spatial alignment.
  • In contrast, (E)-isomers or racemic mixtures could show reduced potency or off-target effects.

While the evidence lacks direct data on the target compound’s enantiomeric activity, studies on analogous chiral benzothiazoles (e.g., antitumor agents) highlight the importance of stereochemistry in drug design .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound with high purity?

The synthesis typically involves multi-component reactions (e.g., 1,3-dipolar cycloaddition) to assemble the benzothiazole and pyrrolidine-dione moieties. Key steps include:

  • Using copper catalysts (e.g., Cu(OAc)₂) to accelerate cycloaddition reactions .
  • Optimizing solvent systems (e.g., tert-BuOH-H₂O mixtures) to enhance reaction efficiency .
  • Monitoring progress via TLC with hexane:ethyl acetate (8:2) and purifying via column chromatography or recrystallization .
  • Controlling reaction temperature (room temperature to 80°C) to minimize side products .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

A combination of techniques is required:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry, particularly for the Z-configuration of the imine bond .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, amide N–H stretches) .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) for unambiguous 3D structural determination .

Q. How can researchers assess the thermal stability of this compound?

Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For example:

  • Heat samples at 10°C/min under nitrogen to observe endothermic/exothermic events .
  • Compare results with thermogravimetric analysis (TGA) to correlate mass loss with thermal transitions .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HeLa for anticancer) and protocols (e.g., MTT assay) across studies .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro, prop-2-yn-1-yl) and compare bioactivity .
  • Dose-response curves : Quantify IC₅₀ values under controlled conditions (pH, serum concentration) to account for variability .

Q. How can researchers design in vitro assays to evaluate target-specific mechanisms?

Focus on mechanistic studies:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular uptake studies : Use fluorescently tagged analogs to track intracellular localization via confocal microscopy .
  • Protein binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies enhance the compound’s bioavailability through functional group modifications?

Modify the acetamide or pyrrolidine-dione groups to improve solubility and membrane permeability:

  • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the pyrrolidine-dione ring to increase aqueous solubility .
  • Replace the prop-2-yn-1-yl group with PEGylated chains to enhance pharmacokinetics .
  • Conduct molecular docking to predict interactions with efflux pumps (e.g., P-glycoprotein) and avoid resistance .

Q. How can computational methods guide the optimization of this compound’s reactivity?

Use density functional theory (DFT) to:

  • Predict electrophilic/nucleophilic sites for synthetic modifications .
  • Simulate reaction pathways (e.g., ring-opening of pyrrolidine-dione) to identify kinetic bottlenecks .
  • Model binding modes with biological targets (e.g., DNA topoisomerases) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models?

Differences often stem from:

  • Metabolic instability : The compound may be rapidly metabolized by liver enzymes (e.g., CYP450). Address this by testing metabolites or using prodrug strategies .
  • Poor pharmacokinetics : Low oral bioavailability due to solubility issues. Use nanoformulations (e.g., liposomes) to improve delivery .
  • Toxicity thresholds : In vivo toxicity may limit efficacy. Conduct acute/chronic toxicity studies in rodents to refine dosing .

Methodological Tables

Parameter Optimization Strategy Relevant Evidence
Reaction YieldUse Cu(OAc)₂ catalyst in tert-BuOH-H₂O (3:1)
PurityPurify via silica gel chromatography (EtOAc:hexane)
Bioactivity ConsistencyStandardize assays with HeLa cells and MTT protocol
Analytical Technique Key Application Example Data
¹H NMRConfirm Z/E isomerism and substituent positionsδ 5.38 (s, –NCH₂CO–)
HRMSVerify molecular weight (C₁₅H₁₄ClN₃O₃S = 345.80)[M+H]⁺ = 346.12
DSCDetermine melting point (~220°C with decomposition)Peak at 225°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.